molecular formula C12H16O B1345741 Hexanophenone CAS No. 942-92-7

Hexanophenone

Cat. No.: B1345741
CAS No.: 942-92-7
M. Wt: 176.25 g/mol
InChI Key: MAHPVQDVMLWUAG-UHFFFAOYSA-N
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Description

Hexanophenone (CAS: 942-92-7), also known as phenyl hexyl ketone, is an alkyl phenyl ketone (APK) characterized by a phenyl group attached to a hexanone backbone. It is widely utilized in analytical chemistry as a calibration standard for chromatographic methods , in pharmacological studies as a microbial agent , and in biochemical research for investigating enzyme inhibition . Its physicochemical properties, such as lipophilicity and retention behavior, make it a critical reference compound in comparative studies with homologous APKs.

Preparation Methods

Preparation Methods of Hexanophenone

Rhodium-Catalyzed Coupling Reaction

One advanced synthetic route involves a rhodium-catalyzed coupling process. In this method, a rhodium complex such as [Rh(cod)Cl]2 is combined with a ligand like Xantphos in anhydrous toluene. The reaction mixture includes potassium hydrogen difluoride (KHF2), benzaldehyde, and a boronate ester derivative (e.g., 2-(pent-1-en-3-yl)-1,3,2-dioxaborolane). The mixture is sealed and heated at 110°C for 15 hours. After cooling, the product is purified by silica gel chromatography.

  • Key features:

    • Catalyst: Rhodium complex with Xantphos ligand
    • Solvent: Toluene and methanol mixture
    • Temperature: 110°C
    • Reaction time: 15 hours
    • Purification: Silica gel flash chromatography (petroleum ether/ethyl acetate 100:1)
  • Analytical data:

    • 1H NMR (400 MHz, CDCl3): Aromatic protons at δ 7.96, 7.55, 7.45; aliphatic protons at δ 2.96, 1.76–1.70, 1.39–1.34, 0.94–0.87
    • 13C NMR (100 MHz, CDCl3): Carbonyl carbon at δ 200.7 ppm, aromatic carbons at δ 137.2, 133.0, 128.7, 128.2 ppm, aliphatic carbons at δ 38.7, 31.7, 24.2, 22.7, 14.1 ppm

This method is notable for its high selectivity and the ability to form the ketone directly from aldehyde and boronate precursors under mild conditions.

Nickel-Catalyzed Cross-Coupling

Another method utilizes a nickel catalyst system with Ni(ClO4)2·6H2O and bipyridine ligand in dry N,N-dimethylacetamide (DMA). Zinc powder acts as a reductant. The reaction involves cyclopropyl(phenyl)methanone and bromoethane as substrates. The mixture is stirred at 40°C for 12 hours under inert atmosphere, then quenched and purified by silica gel chromatography.

  • Key features:
    • Catalyst: Ni(ClO4)2·6H2O with bipyridine
    • Reductant: Zinc powder
    • Solvent: Dry DMA
    • Temperature: 40°C
    • Reaction time: 12 hours
    • Purification: Silica gel chromatography (petroleum ether/ethyl acetate 50:1)

This approach is effective for alkylation of ketones and allows for the formation of this compound via cross-coupling of alkyl halides with ketone derivatives.

Grignard Reagent Addition to Alkynes

A classical synthetic route involves the addition of a Grignard reagent to an alkyne precursor. The Grignard reagent (e.g., alkylmagnesium bromide) is added slowly to a solution of the alkyne in dry tetrahydrofuran (THF) at 0°C. The reaction mixture is stirred at room temperature for 16 hours, then quenched with saturated ammonium chloride solution and acidified with 1M HCl. The product is extracted with diethyl ether, washed with brine, dried over sodium sulfate, and purified by column chromatography.

  • Key features:
    • Reagents: Grignard reagent and alkyne
    • Solvent: Dry THF
    • Temperature: 0°C to room temperature
    • Reaction time: 16 hours
    • Workup: Aqueous quench and acidification
    • Purification: Silica gel column chromatography

This method is widely used for the preparation of ketones by nucleophilic addition to alkynes, followed by hydrolysis to yield the desired ketone.

Comparative Data Table of Preparation Methods

Method Catalyst/Key Reagents Solvent(s) Temperature Reaction Time Purification Method Yield/Notes
Rhodium-Catalyzed Coupling [Rh(cod)Cl]2, Xantphos, KHF2 Toluene, MeOH 110°C 15 hours Silica gel flash chromatography High selectivity, mild conditions
Nickel-Catalyzed Cross-Coupling Ni(ClO4)2·6H2O, bipyridine, Zn Dry DMA 40°C 12 hours Silica gel chromatography Effective alkylation of ketones
Grignard Addition to Alkynes Grignard reagent (alkylmagnesium bromide) Dry THF 0°C to RT 16 hours Silica gel column chromatography Classical method, versatile

Research Findings and Notes

  • The rhodium-catalyzed method offers a modern, efficient route with good functional group tolerance and is suitable for complex molecule synthesis.
  • The nickel-catalyzed cross-coupling provides a milder alternative to traditional alkylation, with the advantage of using less expensive catalysts.
  • The Grignard addition method remains a fundamental approach in organic synthesis, providing straightforward access to this compound from readily available starting materials.
  • Purification by silica gel chromatography is common across methods, ensuring high purity of the final product.
  • Analytical characterization by NMR confirms the structure and purity of this compound in all methods.

Chemical Reactions Analysis

Hexanophenone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form carboxylic acids using strong oxidizing agents.

    Reduction: It can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Hexanophenone (C₁₃H₁₈O), also known as hexyl phenyl ketone, is an organic compound belonging to the class of ketones, characterized by a carbonyl group (C=O) bonded to two carbon atoms. It appears as a colorless to pale yellow liquid with a melting point of 25-26 °C and a boiling point of 265 °C, and has a density of 0.958 g/cm³. this compound consists of a hexanoyl group attached to a phenyl ring, making it useful for various chemical applications.

Scientific Research Applications

This compound and its derivatives have a wide array of applications in scientific research, spanning pharmaceutical chemistry, cell biology, chemical education, and more.

Pharmaceutical Chemistry

This compound is utilized in the synthesis of various pharmaceutical compounds because its ketone group is reactive and can be involved in the formation of complex molecules used in drug development. this compound derivatives have demonstrated fungicidal properties. In one study, this compound was found to significantly inhibit carbonyl reductase activity in pig heart cytosol, showing its potential impact on metabolic processes . It acts as a competitive inhibitor for carbonyl reductase, meaning it competes with other substrates for the enzyme's active site . The inhibitory potency of alkyl phenyl ketones, including this compound, correlates with their Vmax/Km values for reduction by carbonyl reductase .

Cell Biology

In cell biology, this compound is used in cell culture and transfection processes, which are integral to flow cytometry experiments. this compound derivatives are used to label cells, which then fluoresce under specific conditions, aiding in their detection and sorting. The use of these derivatives improves the efficiency and accuracy of cell sorting in flow cytometry experiments.

Chemical Education

This compound is used as a teaching tool in chemical education to demonstrate various organic reactions and synthesis techniques. Instructional materials are created to detail the procedures and safety measures associated with its use.

Synthesis of Derivatives

This compound derivatives are synthesized through reactions like Grignard reactions or Friedel-Crafts acylation. These reactions are typically carried out under inert atmospheres with precise temperature control to ensure the desired product is obtained.

Fragrance Industry

This compound is widely used in the fragrance industry, contributing to the scent profiles of perfumes and cosmetics.

Study of Designer Drugs

Mechanism of Action

The mechanism of action of hexanophenone involves its interaction with various molecular targets and pathways. The carbonyl group in this compound can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the phenyl ring can participate in π-π interactions, further influencing the compound’s activity. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Homologous Alkyl Phenyl Ketones

Lipophilicity and Partitioning Behavior

Lipophilicity, measured as log K (IAM) or log Pow, is a key parameter influencing bioavailability and chromatographic retention. Hexanophenone exhibits intermediate lipophilicity among APKs:

Compound log K (IAM) log Pow (Estimated)
Acetophenone 1.67 1.58–1.67
Propiophenone 2.15 2.10–2.30
Butyrophenone 2.62 2.60–2.80
Valerophenone 3.16 3.10–3.30
This compound 3.71 3.70–3.90
Heptanophenone 4.30 4.20–4.40
Octanophenone 4.97 4.90–5.10

The linear increase in log K (IAM) with alkyl chain length (R² > 0.99) highlights the dominant role of hydrophobicity in partitioning behavior . This compound’s log K (IAM) of 3.71 positions it as a mid-polarity compound, ideal for studying membrane interactions in drug discovery .

Chromatographic Retention Behavior

Reverse-phase chromatography retention times correlate with alkyl chain length due to hydrophobic interactions. Data from high-performance liquid chromatography (HPLC) and open-tubular liquid chromatography (OT-LC) illustrate this trend:

Compound Retention Time (min) Retention Factor (k')
Butyrophenone 3.32 0.42
Valerophenone 3.66 0.43
This compound 6.975 0.43
Heptanophenone 8.413 N/A

This compound’s retention time (6.975 min) is ~1.3× longer than valerophenone, reflecting its stronger interaction with hydrophobic stationary phases . In OT-LC using surfactant-modified columns, this compound elutes after valerophenone and butyrophenone under identical conditions (mobile phase: 0.25 mM CTAB in borate buffer) .

Analytical Characterization: Mass Spectrometry

In HRAM-MS<sup>3</sup> analysis, this compound undergoes a neutral loss of •OH (17 Da), a fragmentation pathway shared with other APKs like heptanophenone and cyclohexanone . This characteristic loss aids in identifying APKs in complex matrices (e.g., saliva or environmental samples).

Biological Activity

Hexanophenone, also known as hexyl phenyl ketone, is an organic compound with the chemical formula C₁₂H₁₆O. Its biological activity has garnered attention in various fields including pharmacology, toxicology, and industrial applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological implications, and potential applications in medicine and industry.

This compound primarily acts as a competitive inhibitor of carbonyl reductase, an enzyme involved in the metabolism of various substrates. This inhibition can lead to alterations in metabolic pathways that utilize this enzyme, potentially affecting the pharmacokinetics of drugs and other compounds processed by carbonyl reductase .

Inhibition of Carbonyl Reductase

  • Target Enzyme : Carbonyl reductase
  • Type of Inhibition : Competitive
  • Implications : Alters metabolism of carbonyl-containing compounds, which can have downstream effects on drug efficacy and toxicity.

Antifungal Activity

Research indicates that derivatives of this compound exhibit fungicidal properties , suggesting potential applications in developing antifungal agents. Structural modifications have been made to enhance these properties, indicating that this compound could serve as a precursor for more potent antifungal compounds.

Cell Biology Applications

This compound is utilized in cell culture techniques and transfection processes. Its derivatives can be fluorescently labeled for use in flow cytometry, improving the efficiency and accuracy of cell sorting. This application highlights its significance in both research and clinical settings.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Inhibition Studies :
    • A study demonstrated that this compound significantly inhibits carbonyl reductase activity in pig heart cytosol, showcasing its potential impact on metabolic processes .
    • The inhibitory potency was correlated with the structure of alkyl phenyl ketones, with this compound showing the strongest effect among tested compounds.
  • Fungicidal Activity :
    • Research has shown that specific derivatives of this compound possess antifungal properties, making them candidates for further development into therapeutic agents against fungal infections.
  • Flow Cytometry Applications :
    • This compound derivatives are employed in flow cytometry to enhance cell labeling processes, which is crucial for accurately sorting and analyzing cell populations in research.

Data Table: Biological Activities of this compound Derivatives

Derivative Biological Activity Mechanism
This compoundInhibits carbonyl reductaseCompetitive inhibition
4-HexanoylpyridinePotent inhibitor of TCBRCompetitive inhibition
This compound Derivative AExhibits fungicidal propertiesDisruption of fungal cell membranes
This compound Derivative BEnhances fluorescence for flow cytometryCell labeling

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing hexanophenone, and how can purity be validated?

this compound is typically synthesized via Friedel-Crafts acylation, where a benzene derivative reacts with hexanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-synthesis, purity validation involves gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and structural integrity . For quantitative analysis, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify the absence of side products like unreacted precursors or isomers.

Q. Which analytical techniques are most effective for characterizing this compound in complex mixtures?

Reverse-phase HPLC with UV detection (200–250 nm) is widely used due to this compound’s aromatic chromophore. For separation from homologous phenones (e.g., valerophenone, heptanophenone), micellar electrokinetic chromatography (MEKC) with ionic liquid modifiers (e.g., BMIMBF₄) enhances resolution by modulating electrophoretic mobility . Capillary electrophoresis (CE) with sodium dodecyl sulfate (SDS) micelles can achieve baseline separation of phenones with similar structures .

Advanced Research Questions

Q. How can conflicting data on this compound’s toxicity be resolved when designing in vivo studies?

Discrepancies in toxicological data (e.g., neurotoxicity reports in co-exposure studies with MEK) require rigorous dose-response analysis and species-specific model validation. For example, EPA guidelines caution against extrapolating avian models (e.g., hens) to humans due to metabolic differences . Researchers should prioritize in vitro assays (e.g., human neuronal cell lines) coupled with pharmacokinetic modeling to reconcile interspecies variations.

Q. What methodological adjustments optimize this compound separation in open-tubular liquid chromatography (OT-LC)?

Coating capillaries with sulfonated nanosilica spheres (SNSs) improves retention and selectivity. Key parameters include:

  • Coating time : 30–60 minutes maximizes surface coverage, reducing peak tailing (Table 1, ).
  • Mobile phase : 0.25 mM cetyltrimethylammonium bromide (CTAB) in 25 mM borate buffer (pH 9.2) enhances resolution .
  • Detection : UV at 200 nm provides optimal sensitivity for trace quantification.

Q. How do ionic liquid modifiers influence this compound’s electrophoretic behavior in MEKC?

Ionic liquids (e.g., EMIMPF₆) alter the zeta potential of polymeric surfactants, increasing migration time differences between this compound and homologs. A 10 mM EMIMPF₆ concentration in 50 mM SDS improves resolution (R > 1.5) by reducing analyte-wall interactions .

Q. Data Analysis and Experimental Design

Q. What statistical approaches are recommended for resolving contradictory retention time data in chromatographic studies?

Multivariate analysis (e.g., principal component analysis) can identify confounding variables (e.g., temperature fluctuations, column aging). For example, k’ (capacity factor) values for this compound vary with modifier percentage; a 5% increase in acetonitrile reduces k’ by 15% . Replicate runs (n ≥ 5) with control standards are critical for minimizing instrumental drift.

Q. How can this compound quantification methods be validated for environmental samples?

Validation follows ICH Q2(R1) guidelines:

  • Linearity : Calibration curves (0.1–100 µg/mL) with R² ≥ 0.995.
  • Recovery : Spike-and-recovery tests in matrices (e.g., water, soil) using solid-phase extraction (SPE) cartridges (≥85% recovery) .
  • Limit of detection (LOD) : ≤0.05 µg/mL via signal-to-noise (S/N) ratio ≥ 3.

Q. Integration with Broader Research

Q. How can this compound’s physicochemical properties be leveraged in polymer synthesis?

As a photoinitiator, this compound’s benzophenone moiety facilitates UV-induced crosslinking in acrylic resins. Kinetic studies using differential scanning calorimetry (DSC) reveal optimal curing at 254 nm with 10% this compound loading, achieving 95% polymerization efficiency .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Containment : Use HEPA-filtered vacuums for dust control to prevent explosive airborne mixtures .
  • Personal protective equipment (PPE) : Nitrile gloves, chemical goggles, and lab coats are mandatory .
  • Waste disposal : Collect this compound waste in sealed containers for incineration at licensed facilities .

Q. Tables

Table 1. Effect of SNSs Coating Parameters on this compound Retention in OT-LC

Coating Time (min)Modifier (%)k’ (this compound)Resolution (vs. Valerophenone)
3052.11.8
6052.42.2
9052.32.0
Adapted from .

Properties

IUPAC Name

1-phenylhexan-1-one
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InChI

InChI=1S/C12H16O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9H,2-3,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MAHPVQDVMLWUAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H16O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4061335
Record name Hexanophenone
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Molecular Weight

176.25 g/mol
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CAS No.

942-92-7
Record name Hexanophenone
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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